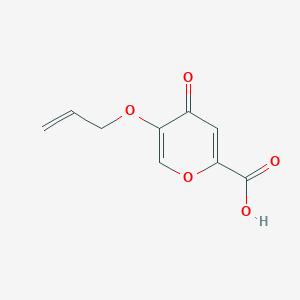
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is a substituted quinolinecarboxaldehyde It is a chemical compound with the molecular formula C11H8ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxy-3-quinolinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 2-position. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 2-Chloro-5-methoxy-3-quinolinecarboxylic acid.
Reduction: 2-Chloro-5-methoxy-3-quinolinecarbinol.
Substitution: 2-Amino-5-methoxy-3-quinolinecarboxaldehyde.
Scientific Research Applications
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde largely depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids. The chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 2-Chloro-4-methoxy-3-quinolinecarboxaldehyde
- 2-Chloro-5-methoxyquinoline
Uniqueness
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-5-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-9-8(10)5-7(6-14)11(12)13-9/h2-6H,1H3 |
InChI Key |
MINSYENVBMNPFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C(=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


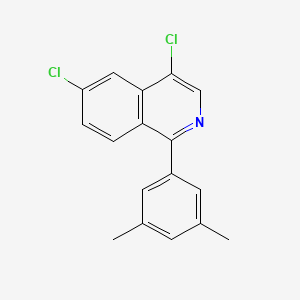
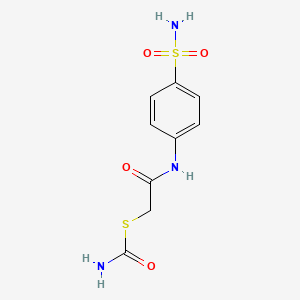
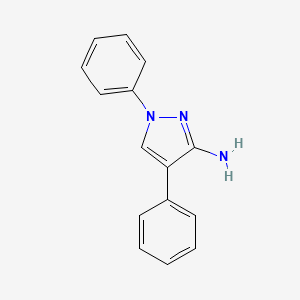
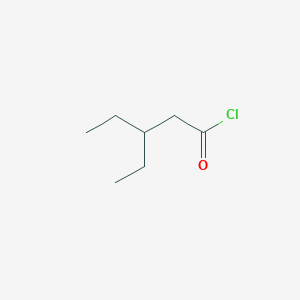
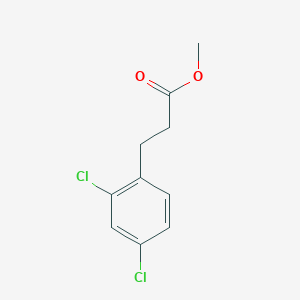
![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
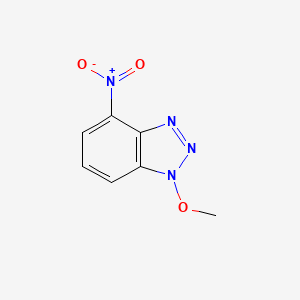
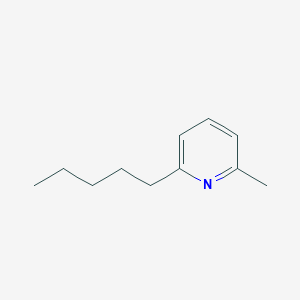
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
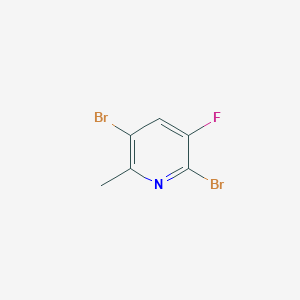
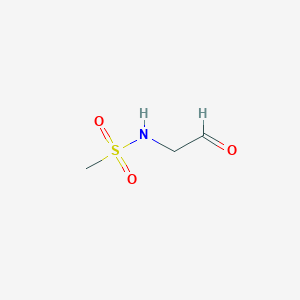
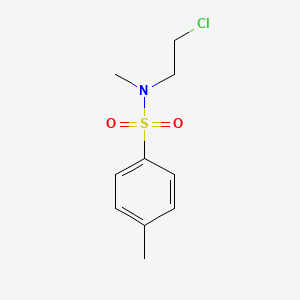
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
